



Somatostatin-28 (1-14) ELISA Kit: Application Notes and Protocols

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Compound of Interest		
Compound Name:	Somatostatin-28 (1-14)	
Cat. No.:	B15618665	Get Quote

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Introduction

Somatostatin is a crucial regulatory peptide hormone that exists in two primary active forms: Somatostatin-14 (SS-14) and Somatostatin-28 (SS-28).[1][2] Both are derived from a common precursor, preprosomatostatin, through tissue-specific proteolytic cleavage.[3] While SS-14 is the C-terminal 14 amino acids, SS-28 is an N-terminally extended form.[3] The fragment Somatostatin-28 (1-14) represents the N-terminal portion of SS-28. Measuring this specific fragment can provide insights into the differential processing of prosomatostatin and may serve as a biomarker in various physiological and pathological states. This competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit provides a sensitive and specific method for the quantitative determination of Somatostatin-28 (1-14) in biological fluids.

Principle of the Assay

This assay is based on the principle of competitive ELISA.[4] The microtiter plate is pre-coated with a capture antibody specific for **Somatostatin-28 (1-14)**. During the assay, **Somatostatin-28 (1-14)** present in the sample or standard competes with a fixed amount of biotinylated **Somatostatin-28 (1-14)** for binding to the limited sites on the capture antibody.[5][6] After an incubation period, the unbound components are washed away. Next, Horseradish Peroxidase (HRP) conjugated to Avidin is added, which binds to the biotinylated peptide captured by the antibody.[7] Following another wash step, a TMB substrate solution is added. The resulting color development is inversely proportional to the amount of **Somatostatin-28 (1-14)** in the

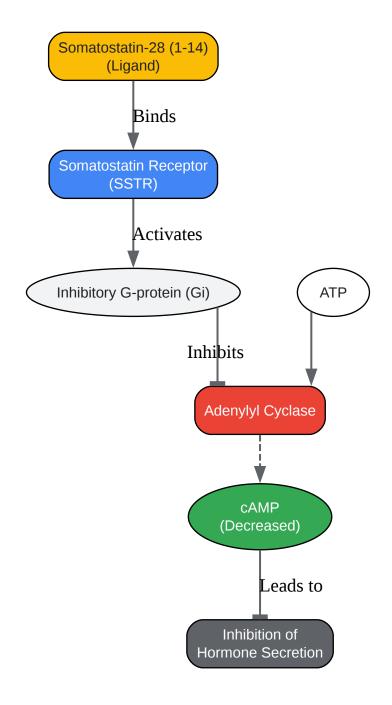


sample. The reaction is terminated by adding a stop solution, and the absorbance is measured at 450 nm.[7] The concentration of **Somatostatin-28 (1-14)** is determined by comparing the optical density of the samples to the standard curve.[6]

Somatostatin Signaling Pathway

Somatostatin exerts its inhibitory effects by binding to a family of five G-protein coupled receptors (SSTR1-5).[3][8] This binding event initiates a signaling cascade, primarily through an inhibitory G-protein (Gi), which leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[3] This reduction in cAMP is a key mechanism for its inhibitory effects on the secretion of various hormones like growth hormone, insulin, and glucagon.[1][2][3]





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Caption: Somatostatin Receptor Signaling Pathway.

Materials and Reagents Materials Provided



Component	Quantity	Storage
Pre-coated 96-well Microplate	1 plate	4°C
Somatostatin-28 (1-14) Standard	2 vials	-20°C
Biotinylated Somatostatin-28 (1-14)	1 vial	-20°C
HRP-Avidin Conjugate (100x)	1 vial	4°C
Assay Diluent	1 bottle	4°C
Wash Buffer (20x)	1 bottle	4°C
TMB Substrate	1 bottle	4°C
Stop Solution	1 bottle	4°C
Plate Sealers	4	RT

Materials Required but Not Provided

- · Precision pipettes and tips
- Deionized or distilled water
- Microplate reader capable of measuring absorbance at 450 nm
- Tubes for standard and sample dilutions
- Absorbent paper
- Microplate washer (optional)

Experimental Protocols Reagent Preparation

Wash Buffer (1x): Dilute the 20x Wash Buffer concentrate with deionized water at a 1:20 ratio. Store at 4°C.



- **Somatostatin-28 (1-14)** Standard: Reconstitute the standard with Assay Diluent to create a stock solution. Prepare serial dilutions in Assay Diluent to create standards ranging from the highest to the lowest concentration as specified in the kit's certificate of analysis.
- Biotinylated **Somatostatin-28 (1-14)**: Prepare the working solution by diluting the concentrated biotinylated peptide in Assay Diluent according to the kit's instructions.
- HRP-Avidin Conjugate (1x): Immediately before use, dilute the 100x HRP-Avidin concentrate with Assay Diluent at a 1:100 ratio. Prepare only the amount needed for the experiment.
- Samples: Collect serum or plasma using standard procedures.[9] Centrifuge samples to remove particulates. Samples should be assayed immediately or stored in aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[9] Dilute samples in Assay Diluent if high concentrations are expected.

Assay Procedure

- Preparation: Bring all reagents and samples to room temperature before use.
- Add Standard/Sample: Add 50 μ L of standard or sample to the appropriate wells of the precoated microplate.
- Add Biotinylated Peptide: Immediately add 50 μL of the prepared Biotinylated Somatostatin 28 (1-14) working solution to each well. Mix gently by tapping the plate.
- Incubate: Cover the plate with a plate sealer and incubate for 2 hours at room temperature on a gentle shaker.
- Wash: Aspirate or decant the solution from each well. Wash each well 4 times with 300 μL of 1x Wash Buffer. After the final wash, invert the plate and blot it against clean absorbent paper.
- Add HRP-Avidin: Add 100 μL of the 1x HRP-Avidin Conjugate to each well.
- Incubate: Cover with a new plate sealer and incubate for 1 hour at room temperature.
- Wash: Repeat the wash step as described in step 5.



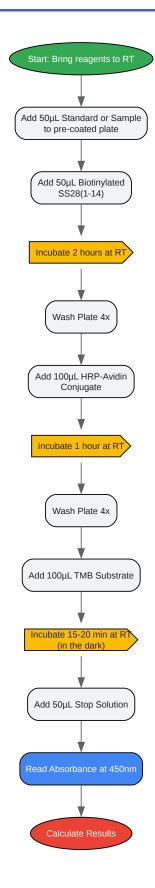
- Develop Color: Add 100 μ L of TMB Substrate to each well. Incubate for 15-20 minutes at room temperature in the dark.
- Stop Reaction: Add 50 μ L of Stop Solution to each well. The color will change from blue to yellow.
- Read Plate: Measure the optical density (OD) of each well within 5 minutes using a microplate reader set to 450 nm.

Calculation of Results

- Calculate the average OD for each set of duplicate standards and samples.
- Create a standard curve by plotting the mean OD for each standard on the Y-axis against its concentration on the X-axis. A four-parameter logistic (4-PL) curve fit is recommended.
- The concentration of **Somatostatin-28 (1-14)** in the samples can be determined by interpolating their mean OD values from the standard curve.

Competitive ELISA Workflow





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Caption: Competitive ELISA Experimental Workflow.



Assay Performance Characteristics

The performance of this kit is rigorously validated to ensure high quality and reproducibility.[6] [10]

Parameter	Specification
Detection Range	7.8 - 500 pg/mL
Sensitivity	< 5 pg/mL
Sample Types	Serum, Plasma
Assay Time	~ 3.5 hours
Specificity	High specificity for Somatostatin-28 (1-14)

Precision

The precision of the assay was determined by measuring samples at three different concentrations in multiple replicates.[10][11]

- Intra-Assay Precision: (Precision within an assay) Determined by running 20 replicates of three samples on a single plate.
- Inter-Assay Precision: (Precision between assays) Determined by running three samples in 8 replicates on three different plates.[11]

Intra-Assay Precision	Inter-Assay Precision	
Number of Replicates	20	24 (3 plates x 8 reps)
Sample 1 (Low Conc.)	CV < 10%	CV < 10%
Sample 2 (Mid Conc.)	CV < 10%	CV < 10%
Sample 3 (High Conc.)	CV < 10%	CV < 10%
Acceptance criteria for CV is typically <15%.[12]		



Linearity of Dilution

To assess linearity, serum samples containing high concentrations of **Somatostatin-28 (1-14)** were serially diluted with Assay Diluent and measured. The observed concentrations were compared to the expected values.[10]

Dilution Factor	Observed (pg/mL)	Expected (pg/mL)	Recovery (%)
Neat	450.5	450.5	100
1:2	220.1	225.3	97.7
1:4	109.5	112.6	97.2
1:8	54.3	56.3	96.4

Acceptance criteria for recovery is typically 80-120%.[10]

Spike and Recovery

The accuracy of the assay was evaluated by spiking known amounts of **Somatostatin-28 (1-14)** into human serum samples and measuring the recovery.[10]

Sample Matrix	Spiked Conc. (pg/mL)	Observed Conc. (pg/mL)	Recovery (%)
Human Serum	50	48.5	97.0
100	95.2	95.2	
200	194.6	97.3	-

Acceptance criteria for recovery is typically 80-120%.[10]

Validation Protocol Methodologies



Specificity / Cross-Reactivity Assay

- Objective: To ensure the assay specifically detects Somatostatin-28 (1-14) without significant cross-reactivity from related peptides.
- Methodology:
 - Prepare high-concentration solutions of potentially cross-reactive peptides such as Somatostatin-14, Somatostatin-28, and other related pro-peptides in Assay Diluent.
 - Run these peptide solutions in the ELISA in place of the standard.
 - Calculate the concentration of each peptide required to displace 50% of the biotinylated tracer (IC50).
 - Cross-reactivity is calculated as: (IC50 of Somatostatin-28 (1-14) / IC50 of test peptide) x 100%

Precision Validation

- Objective: To determine the repeatability and reproducibility of the assay.[13]
- Methodology:
 - Intra-Assay: Prepare three quality control (QC) samples (low, medium, high concentrations) within the standard curve range. Assay 20 replicates of each QC sample on a single plate. Calculate the mean, standard deviation (SD), and coefficient of variation (%CV) for each QC level.[11]
 - Inter-Assay: Assay the same three QC samples in replicates (e.g., n=8) across multiple
 assays performed on different days by different operators.[11][12] Calculate the mean, SD,
 and %CV for each QC level across all assays.

Linearity of Dilution Validation

 Objective: To confirm that a sample can be diluted and still yield a concentration that is proportional to the dilution factor.[10]



· Methodology:

- Spike a high concentration of Somatostatin-28 (1-14) into a representative sample matrix (e.g., human serum).
- Create a serial dilution series (e.g., 1:2, 1:4, 1:8, 1:16) of this sample using the Assay Diluent.
- Assay each dilution in triplicate.
- Calculate the concentration for each dilution by multiplying the measured value by the dilution factor.
- Calculate the recovery for each dilution against the neat (or least diluted) sample:
 (Observed Conc. / Expected Conc.) x 100%.

Spike and Recovery Validation

- Objective: To assess the accuracy of the assay and evaluate potential matrix effects.[10][13]
- · Methodology:
 - Select at least three different lots of the biological matrix (e.g., human serum).
 - Spike low, medium, and high concentrations of the Somatostatin-28 (1-14) standard into aliquots of each matrix lot.
 - Assay the spiked and un-spiked samples.
 - Calculate the percent recovery as: ((Conc. in spiked sample Conc. in un-spiked sample) /
 Known spiked conc.) x 100%

Troubleshooting



Problem	Possible Cause	Solution
High Background	Insufficient washing	Increase the number of washes; ensure all wells are aspirated completely.
Contaminated reagents	Use fresh reagents; ensure clean pipette tips for each step.	
No Signal	Reagents not added in the correct order	Follow the protocol steps carefully.
Expired or improperly stored reagents	Check expiration dates and storage conditions.	
Low Signal	Insufficient incubation times/temperatures	Ensure incubations are carried out for the specified duration and at room temperature.
Improper dilution of reagents	Recalculate and prepare fresh dilutions of standards and reagents.	
High CV%	Pipetting error	Use calibrated pipettes; ensure consistent technique.
Plate not washed evenly	Use a microplate washer or ensure consistent manual washing.	

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